Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a substituted benzamido group at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the thiophene ring. The 4-cyanobenzamido moiety introduces an electron-withdrawing cyano group, which may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-3-21-16(20)14-10(2)8-13(22-14)18-15(19)12-6-4-11(9-17)5-7-12/h4-8H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJZAKEYPEQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfurizing agent like Lawesson’s reagent.
Introduction of the Cyanobenzamido Group: The cyanobenzamido group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a cyanobenzoyl chloride derivative.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the thiophene ring reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanobenzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, different esters.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate has been investigated for its potential as a pharmacophore in drug design due to its unique structural features. The presence of the cyanobenzamide group enhances its anticancer and antimicrobial properties, making it a candidate for further research in therapeutic applications.
Biological Activities:
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Activity: The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties: In vitro assays indicate that it possesses antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
- Anticancer Potential: Studies reveal that treatment with this compound can lead to a dose-dependent decrease in cell viability in cancer cell lines, including breast and colon cancer cells.
Materials Science
The compound's unique electronic properties make it a promising candidate for applications in organic semiconductors and photovoltaic materials. Its stability and reactivity allow for the synthesis of complex organic molecules that can be utilized in innovative material designs.
Anti-inflammatory Effects
A study highlighted the significant reduction of inflammatory markers in vitro when treated with this compound. This suggests its potential as a therapeutic agent targeting inflammation-related diseases.
Antimicrobial Activity
In vitro assays conducted against Gram-positive and Gram-negative bacteria demonstrated the compound's broad-spectrum antimicrobial properties. The results indicated effective inhibition of bacterial growth, supporting its use as an antibiotic candidate.
Anticancer Activity
Research published in pharmacological journals indicated that the compound could induce apoptosis in cancer cells. A comparative analysis with similar compounds showed enhanced anticancer activity attributed to the unique cyanobenzamide group.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanobenzamido group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Cytotoxicity of Selected Thiophene Derivatives
Table 2: Structural Impact of Substituents
Biological Activity
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a cyanobenzamido group, which is critical for its biological interactions. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Derived from a dicarbonyl compound and elemental sulfur.
- Introduction of the Cyanobenzamido Group : Achieved through nucleophilic substitution with cyanobenzoyl chloride.
- Esterification : The carboxylate group is introduced via reaction with ethanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to the cyanobenzamido group, which allows for hydrogen bonding and hydrophobic interactions with biological targets. This suggests potential roles in modulating enzyme activities or receptor functions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing thiophene rings have been evaluated against various cancer cell lines, demonstrating moderate to excellent inhibitory activity .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | |
| Similar Thiophene Derivative | MCF-7 (Breast Cancer) | TBD | |
| Similar Thiophene Derivative | HeLa (Cervical Cancer) | TBD |
Research Applications
The compound has diverse applications in several fields:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents targeting specific enzymes or receptors.
- Materials Science : Utilized in developing organic semiconductors and conductive polymers due to its electronic properties.
- Agrochemicals : Potentially useful in synthesizing herbicides and pesticides given its biological activity.
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer effects of various thiophene derivatives, this compound was included among compounds tested against lung cancer cell lines. Preliminary results indicated promising activity, warranting further investigation into its mechanism and efficacy .
Case Study 2: Inhibition Mechanism
Another research effort focused on understanding how the compound interacts at the molecular level with cancer cell receptors. The cyanobenzamido moiety was found to enhance binding affinity, leading to increased apoptosis in targeted cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
